Peneca

Description

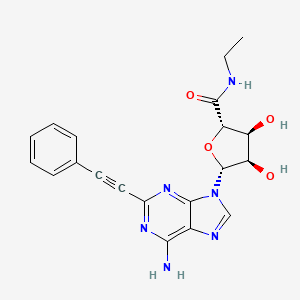

Structure

3D Structure

Properties

Molecular Formula |

C20H20N6O4 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-[6-amino-2-(2-phenylethynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C20H20N6O4/c1-2-22-19(29)16-14(27)15(28)20(30-16)26-10-23-13-17(21)24-12(25-18(13)26)9-8-11-6-4-3-5-7-11/h3-7,10,14-16,20,27-28H,2H2,1H3,(H,22,29)(H2,21,24,25)/t14-,15+,16-,20+/m0/s1 |

InChI Key |

SWXXHYTUMIMRFO-KSVNGYGVSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CC4=CC=CC=C4)N)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CC4=CC=CC=C4)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Peneca Analogs

Synthetic Pathways for the 2-Phenylethynyladenosine Core Scaffold

The construction of the 2-phenylethynyladenosine core scaffold typically involves the synthesis of the ribofuranose moiety and the regioselective introduction of the purine (B94841) base and the phenylethynyl group.

The ribofuranose moiety, a key component of adenosine (B11128) and its analogs, must be synthesized with defined stereochemistry, specifically the β-D configuration at the anomeric carbon (C1'). Achieving stereoselectivity during glycosylation, the process of attaching the sugar to the purine base, is crucial. While general methods for the stereoselective synthesis of ribofuranose and its incorporation into nucleosides exist, specific details for the Peneca scaffold often involve established nucleoside synthesis protocols. Approaches to stereoselective nucleoside synthesis can involve the coupling of activated sugar derivatives with silylated purine bases, often employing Lewis acid catalysts to favor the desired β-anomer beilstein-journals.org. An acyclic approach to synthesize thiofuranoside N-glycosides has also demonstrated diastereoselective control, providing the 1',2'-syn stereochemistry scholaris.ca. Furthermore, stereoselective synthesis of modified ribofuranose scaffolds, such as C-4' spirocyclobutyl derivatives, has been achieved through reactions like [2+2]-cycloaddition on exo-methylene furanose sugars researchgate.net. Prebiotic synthesis studies have also shown that direct coupling of cyclic carbohydrate phosphates with purine nucleobases can yield β-anomer nucleotides stereoselectively pnas.org.

The purine base in adenosine and its analogs is typically attached to the ribofuranose sugar at the N9 position. Regioselectivity in this glycosylation step is essential to avoid the formation of undesired N7 isomers scholaris.ca. The introduction of the phenylethynyl group is commonly achieved at the C2 position of the purine ring. A widely used method for introducing alkynyl groups at the C2 position of purine nucleosides is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling tandfonline.comnih.gov. This reaction typically involves coupling a 2-halogenated purine nucleoside precursor with a terminal alkyne, like phenylethyne, in the presence of a palladium catalyst, a co-catalyst (often copper iodide), and a base tandfonline.comacs.orgnih.gov. For instance, the synthesis of 2-phenylethynyladenosine (PEAdo) has been reported starting from 6-chloro-2-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine, where the alkyne is introduced at the 2-position using a palladium-catalyzed cross-coupling reaction tandfonline.com. Regioselectivity in cross-coupling reactions on dihalopurines is a well-studied aspect of purine synthesis avcr.cz.

Stereoselective Synthesis of the Ribofuranose Moiety

Strategies for N6- and 4'-Position Functionalization in this compound Derivatives

Functionalization at the N6 position of the purine ring and the 4' (or 5') position of the ribofuranose sugar are common strategies to create this compound analogs with varied properties. This compound itself features an N-ethylcarboxamido group at the 5' position.

The introduction of alkylcarboxamido substituents, such as the N-ethylcarboxamido group present in this compound, typically occurs at the 5' position of the ribofuranose sugar. This modification is characteristic of NECA (5'-N-ethylcarboxamidoadenosine) derivatives, and synthetic routes to these compounds are established in nucleoside chemistry. While specific detailed procedures for introducing the N-ethylcarboxamido group into the 2-phenylethynyladenosine scaffold are not extensively detailed in the provided snippets, the existence of compounds like 2-(phenylethynyl)adenosine-5'-N-methyl uronamide confirms the feasibility of introducing such groups at the 5' position lookchem.com. Analogs bearing N-methylcarboxamido substituents in the 4'-position (equivalent to 5' in this context) have also been synthesized acs.orgnih.gov. The presence of an alkylcarboxamido group in the 4'-position appears to be significant for the biological activity of some analogs acs.org.

The incorporation of N6-methoxy groupings into 2-phenylethynyladenosine derivatives has been explored to generate novel analogs acs.orgnih.govidrblab.net. A series of N6-methoxy-2-(ar)alkynyladenosine derivatives has been synthesized, demonstrating that the N6 position can tolerate a methoxy (B1213986) substituent acs.org. The synthesis of N6-modified adenosine analogs, including those with methoxy or amino groups, has been reported researchgate.net. Solid-phase synthesis approaches have also been developed for the preparation of C2, N6-disubstituted adenosine analogs, where amines can be selectively introduced at the 6-position rsc.orgrsc.org. While the precise reaction conditions for incorporating the N6-methoxy group specifically into the 2-phenylethynyladenosine scaffold are not fully detailed in the snippets, these reports indicate that methodologies exist for functionalizing the N6 position with alkoxy groups. Some N6-methoxy-2-alkynyladenosine derivatives have shown high potency and selectivity in biological assays acs.orgnih.govidrblab.net.

Synthesis of Alkylcarboxamido Substituents

Chromatographic Purification and Spectroscopic Characterization of Novel this compound Analogs

The purification and characterization of newly synthesized this compound analogs are critical steps to ensure their identity and purity. Chromatographic techniques, particularly column chromatography, are widely used for the purification of nucleoside derivatives. Flash column chromatography with appropriate solvent systems (e.g., mixtures of chloroform (B151607) and methanol, or dichloromethane (B109758) and methanol) is a common method to isolate the desired products from reaction mixtures mdpi.com.

Spectroscopic methods are indispensable for the structural characterization of novel this compound analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment and connectivity of atoms within the molecule mdpi.comnih.govuniversalclass.comresearchgate.netosti.gov. Mass spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight and elemental composition of the synthesized compounds, often providing characteristic fragmentation patterns mdpi.comuniversalclass.com. Elemental analysis is also performed to confirm the purity and elemental composition of the synthesized analogs mdpi.com. Researchers commonly report ¹H NMR spectral data and elemental analysis results in supporting information for their publications acs.org.

Here is a summary of some reported synthetic outcomes for this compound analogs:

| Compound | Starting Material(s) | Key Reaction(s) | Purification Method | Reported Yield | Characterization Methods Mentioned |

| 2-Phenylethynyladenosine (PEAdo) | 6-chloro-2-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine | Palladium-catalyzed cross-coupling with phenylethyne | Not specified in snippet | Not specified | Not specified |

| N6-methyl-2-phenylethynyladenosine | 6-chloro-2-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine, methylamine | Amination, Palladium-catalyzed cross-coupling | Not specified in snippet | Not specified | Not specified |

| N6-(2,2-Diphenylethyl)-2-phenylethynyladenosine | Precursor (Compound 5) | Reaction with phenylacetylene | Silica gel flash chromatography | 51% | ¹H-NMR, ESI-MS |

| N6-(2-Phenylethyl)-2-phenylethylthioadenosine | Precursor (Compound 8), 2-phenylethylthiol | Heating with K₂CO₃ in DMF | Flash column chromatography | Not specified | ESI-MS, Elemental Analysis |

Note: The table data is based on information available in the provided search snippets and may not represent comprehensive synthetic routes or complete characterization data.

Molecular Pharmacology and Ligand Receptor Interaction Profiling of Peneca

Comprehensive Binding Affinity Assessment of Peneca at Human Adenosine (B11128) Receptor Subtypes

The binding affinity of this compound at the various human adenosine receptor subtypes has been comprehensively assessed to delineate its interaction profile. This assessment involves quantifying the strength of the compound's binding to each specific receptor.

Radioligand Displacement Assays for A3 Adenosine Receptor Binding Constants (Ki)

Radioligand displacement assays are a widely used technique for determining the binding affinity of a compound to its target receptor. This method involves utilizing a radiolabeled ligand that specifically binds to the receptor and measuring the ability of the test compound, this compound, to displace the bound radioligand. Studies investigating the affinity of this compound for the human A3 adenosine receptor have employed radioligand competition experiments using membranes prepared from Chinese hamster ovary (CHO) cells that stably express the human A3 receptor. nih.gov The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. This compound has been reported to exhibit a high binding affinity for the human A3 adenosine receptor, with a Ki value of 6 nM. nih.gov Consistent with this, other reports provide a pKi value of 8.2, which corresponds to a Ki of approximately 6.3 nM. guidetopharmacology.org

| Receptor Subtype (Human) | Binding Affinity (Ki) | Assay Method | Reference |

| A3 | 6 nM | Radioligand competition in membranes from CHO cells expressing human A3 ARs | nih.gov |

| A3 | ~6.3 nM (pKi 8.2) | Binding studies | guidetopharmacology.org |

Evaluation of this compound's Affinity at A1, A2A, and A2B Adenosine Receptors

Beyond its high affinity for the A3 receptor, the binding characteristics of this compound at the other human adenosine receptor subtypes, namely A1, A2A, and A2B, have also been evaluated. These evaluations are essential for establishing the compound's selectivity profile. Similar to the A3 receptor studies, these assessments were conducted using radioligand competition assays with membranes from CHO cells stably expressing the respective human adenosine receptor subtypes. nih.gov While precise Ki values for this compound at the A1, A2A, and A2B receptors may not be as prominently featured as the A3 data in all available reports, the compound's reported selectivity provides a clear indication of its relative affinities at these subtypes. nih.gov

Quantitative Analysis of this compound's Pharmacological Selectivity for the A3 Adenosine Receptor

Pharmacological selectivity is a critical attribute for any compound intended to target a specific receptor subtype, as it minimizes potential off-target effects. The selectivity of this compound for the human A3 adenosine receptor has been quantitatively analyzed.

Determination of Selectivity Ratios Against Other Adenosine Receptor Subtypes

Selectivity ratios are calculated to provide a quantitative measure of a compound's preference for one receptor subtype over others. These ratios are typically determined by dividing the Ki value at a non-target receptor by the Ki value at the target receptor. This compound has demonstrated notable selectivity for the human A3 adenosine receptor. It has been reported to exhibit approximately 100-fold selectivity over both the human A1 and A2A receptors in binding assays. nih.gov This indicates that this compound binds to the A3 receptor with significantly higher affinity compared to the A1 and A2A subtypes.

| Selectivity Against | Selectivity Ratio (Approximate) | Basis | Reference |

| A1 Human AR | 100-fold | Based on binding studies (Ki at A1 vs Ki at A3) | nih.gov |

| A2A Human AR | 100-fold | Based on binding studies (Ki at A2A vs Ki at A3) | nih.gov |

While specific selectivity ratios against the human A2B receptor for this compound are not as widely reported as those against A1 and A2A in the search results, the A2B receptor is generally known to have lower affinity for adenosine and its derivatives compared to the A1 and A2A receptors. mdpi.comresearchgate.net

Comparative Selectivity Profiling with Established Adenosine Agonists

Comparing the selectivity profile of this compound with that of other established adenosine agonists provides valuable context regarding its position among known AR ligands. Other derivatives of NECA and various adenosine agonists have been characterized for their affinity and selectivity at the adenosine receptor subtypes. For example, 5'-N-ethylcarboxamidoadenosine (NECA), from which this compound is derived, is recognized as a non-selective adenosine agonist. researchgate.netnih.gov In contrast, this compound, with its 2-(2-phenyl)ethynyl substitution, demonstrates a distinct selectivity profile, showing 100-fold selectivity over A1 and A2A receptors. nih.gov This highlights how structural modifications, such as the 2-substitution present in this compound, can significantly impact the selectivity of adenosine derivatives. Other A3 agonists like Cl-IB-MECA are also known for their selectivity profiles, further emphasizing the importance of structural features for receptor subtype preference. unife.it

Structure-Activity Relationship (SAR) Studies for A3 Receptor Binding Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand the relationship between the chemical structure of a compound and its biological activity. For adenosine receptor ligands, SAR studies are crucial for identifying structural motifs that confer high affinity and selectivity for specific subtypes, thereby guiding the design of optimized ligands.

Studies involving this compound and related compounds have provided insights into the SAR for A3 receptor binding. Investigations into 2-substituted NECA derivatives have indicated that modifications at the 2-position of the adenosine purine (B94841) core are particularly important for achieving high affinity and selectivity for the A3 receptor. nih.govresearchgate.net The presence of a phenyl ring linked via a triple bond at the 2-position, as is the case in this compound, appears to be a structural feature that favors binding to the A3 receptor over other subtypes. researchgate.net This suggests that the nature and position of substituents on the purine ring play a critical role in determining the affinity and selectivity profile of adenosine derivatives at the A3 receptor.

Broader SAR studies on A3 receptors have also examined the influence of substitutions at other positions, such as the N6 and 5' positions of the adenosine scaffold, on affinity and selectivity. researchgate.net Furthermore, techniques such as molecular modeling and site-directed mutagenesis have been employed to gain a more detailed understanding of the A3 receptor binding pocket and the specific interactions between the receptor and its ligands. researchgate.netnih.goveurekaselect.com These collective SAR efforts contribute to the rational design and optimization of ligands targeting the A3 adenosine receptor.

Impact of C2-Phenylethynyl Modification on A3 Affinity

The presence of a substituent at the C2 position of the adenosine purine core is a key feature investigated in the design of selective adenosine receptor ligands. Studies on 2-substituted NECA derivatives, including this compound (which has a C2-phenylethynyl group), have shown that these modifications can lead to high affinity at A₃ receptors. researchgate.netresearchgate.net

The introduction of a phenylethynyl group at the C2 position of NECA, resulting in this compound, has been shown to enhance selectivity for the A₃ subtype. researchgate.net Compared to 2-unsubstituted NECA, which is a high-affinity non-selective agonist tocris.com, the phenylethynyl substitution in this compound significantly improves A₃ selectivity over A₁ and A₂A receptors. researchgate.net

Further research on 2-alkynyladenosine derivatives, including those with phenylethynyl substituents, has confirmed that modifications at the C2 position are a promising strategy for developing high-affinity A₃-selective ligands. researchgate.netresearchgate.net Molecular modeling studies have also been employed to understand the binding interactions of C2-substituted ligands within the A₃ receptor binding site. mdpi.comresearchgate.netbiorxiv.org For example, molecular modeling predicted that sulfonate groups on C2-phenylethynyl substituents could provide high affinity at A₃ receptors. researchgate.net

Role of N6- and 4'-Substituents in Modulating A3 Selectivity

Beyond the C2 modification, substituents at the N6 position of the purine ring and the 4' position of the ribose sugar also play a crucial role in modulating the affinity and selectivity of adenosine analogs for the A₃ receptor. nih.govresearchgate.net

Studies have demonstrated that additional substitution at the N6 and 4' positions of 2-phenylethynyladenosine (PEAdo) derivatives can further increase both A₃ affinity and selectivity. nih.gov For instance, while PEAdo itself showed a Ki at A₃ of 16 nM with modest selectivity over A₁ and A₂A receptors, the introduction of a methyl or ethylcarboxamido substituent at the 4' position (as in PEMECA and this compound, respectively) led to increased A₃ affinity and selectivity. nih.gov

The introduction of a methoxy (B1213986) group at the N6 position of 2-phenylethynyladenosine has been shown to enhance A₃ affinity and improve selectivity by decreasing affinity at A₁ and A₂A receptors. nih.gov Combining the N6-methoxy modification with a 4'-N-methylcarboxamido substituent resulted in a compound with very high A₃ affinity (Ki = 1.9 nM) and significantly improved selectivity over A₁ and A₂A receptors, making it one of the most potent and selective human A₃ agonists reported. nih.gov Similarly, combining the N6-methoxy group with a 4'-N-ethylcarboxamido substituent also resulted in improved A₃ selectivity. nih.gov

These findings indicate that the N6 and 4' positions offer valuable sites for chemical modification to optimize the pharmacological profile of 2-phenylethynyladenosine derivatives like this compound, leading to compounds with enhanced affinity and selectivity for the A₃ adenosine receptor. acs.orgnih.govresearchgate.net The presence of an alkylcarboxamido group at the 4'-position appears to be important for achieving full agonism at the A₃ subtype. acs.orgnih.gov

The following table summarizes affinity data for this compound and related compounds at human adenosine receptors, based on available research findings:

| Compound Name | Structure Modification(s) | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₃ Ki (nM) | A₁/A₃ Selectivity | A₂A/A₃ Selectivity | Reference |

| NECA | 5'-N-ethylcarboxamido | 14 | 20 | 6.2 | ~2.3 | ~3.2 | tocris.com |

| PEAdo (2-phenylethynyladenosine) | 2-phenylethynyl | - | - | 16 | 24 | 23 | nih.gov |

| This compound (2-phenylethynyl-5'-N-ethylcarboxamido) | 2-phenylethynyl, 5'-NECA | >1000 | >1000 | 6 | >166 | >166 | researchgate.net |

| N⁶-methoxy-2-phenylethynylAdo | N⁶-methoxy, 2-phenylethynyl | 12.2 | 41.8 | 3.8 | 320 | 1100 | nih.gov |

| N⁶-methoxy-2-phenylethynyl-5'-N-methylcarboxamido | N⁶-methoxy, 2-phenylethynyl, 5'-N-methylcarboxamido | 9.1 | 16.4 | 1.9 | 4800 | 8600 | nih.gov |

| N⁶-methoxy-2-phenylethynyl-5'-N-ethylcarboxamido | N⁶-methoxy, 2-phenylethynyl, 5'-NECA | 18.9 | 6.8 | 3.5 | 540 | 1900 | nih.gov |

Note: Some values are approximate or derived from ratios presented in the source material. Specific Ki values and selectivity ratios can vary slightly between studies depending on the experimental conditions and cell lines used.

Mechanistic Investigations of Peneca S A3 Adenosine Receptor Agonist Activity

Functional Characterization of Peneca as a Full Agonist at the A3 Adenosine (B11128) Receptor

The functional activity of this compound at the A3 adenosine receptor has been a key area of investigation to understand its pharmacological profile. Studies have employed various in vitro methods to characterize its interaction with the receptor and confirm its agonist properties. sigmaaldrich.comtocris.comguidetopharmacology.orguni.lusigmaaldrich.comzhanggroup.org

Cell-Based Assays for A3 Receptor Activation

Cell-based assay systems are commonly utilized to evaluate the functional activation of G protein-coupled receptors like the A3AR. A prominent approach involves the use of Chinese hamster ovary (CHO) cells that have been stably transfected to express the human A3 receptor. sigmaaldrich.comtocris.comuni.lusigmaaldrich.comzhanggroup.orgzhanggroup.orgnih.gov These cell lines provide a controlled environment to specifically study the interaction of compounds with the A3AR without significant interference from other adenosine receptor subtypes. Other cell lines, such as HEK-293 cells, have also been employed in studies involving A3 receptors, further contributing to the understanding of agonist activity. tocris.com

Dose-Response Analysis of this compound's Agonist Efficacy

Dose-response analysis is fundamental to characterizing the efficacy and potency of receptor agonists. While specific graphical dose-response curves for this compound were not consistently available in the provided information, the concept of evaluating this compound's agonist efficacy across a range of concentrations is central to its functional characterization. zhanggroup.org Studies have aimed to determine the concentration at which this compound elicits a half-maximal response (e.g., IC50 in functional assays), providing a measure of its potency. sigmaaldrich.comguidetopharmacology.orguni.lu this compound's classification as a "full agonist" indicates that it is capable of producing a maximal functional response through A3AR activation, comparable to the effect of the endogenous ligand adenosine or other high-efficacy agonists. uni.luguidetomalariapharmacology.orgnih.gov

Downstream Signaling Pathway Modulation by this compound in A3 Receptor-Expressing Systems

The A3 adenosine receptor is primarily known to couple with Gi/Go proteins. nih.govsigmaaldrich.com Activation of A3AR by agonists like this compound typically leads to the modulation of intracellular signaling pathways, most notably the inhibition of adenylyl cyclase activity. nih.govsigmaaldrich.com Investigations have focused on these downstream effects to elucidate the mechanistic basis of this compound's action. tocris.comguidetopharmacology.orguni.lusigmaaldrich.comzhanggroup.orgzhanggroup.org

This compound-Mediated Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity

A widely used method to assess the inhibitory coupling of A3 receptors to adenylyl cyclase is by measuring the reduction in cyclic adenosine monophosphate (cAMP) levels stimulated by forskolin. Forskolin directly activates adenylyl cyclase, and the inhibitory effect of an A3AR agonist is observed as a decrease in this stimulated cAMP production. sigmaaldrich.comzhanggroup.org this compound has been evaluated in assays measuring the inhibition of forskolin-stimulated adenylyl cyclase activity in A3 receptor-expressing systems. sigmaaldrich.comzhanggroup.org While one study in MDA-MB-231 cells (which express A2B receptors) did not observe inhibition of forskolin-stimulated adenylyl cyclase by this compound zhanggroup.org, other research explicitly links this compound and its derivatives to adenylyl cyclase inhibition via A3 receptors, consistent with the known signaling pathway of A3AR. tocris.comguidetopharmacology.orguni.lusigmaaldrich.com The same A3 selectivity of this compound observed in binding studies was also found in adenylyl cyclase inhibition assays when compared to A1 receptors. tocris.comguidetopharmacology.orguni.lu

Measurement of Cyclic Adenosine Monophosphate (cAMP) Production Inhibition

The direct consequence of adenylyl cyclase inhibition is a decrease in the intracellular concentration of cAMP. Therefore, the measurement of cAMP levels is a critical step in confirming the functional activity of A3AR agonists. sigmaaldrich.comnih.gov Studies investigating the downstream effects of this compound and related A3 agonists have included the measurement of cAMP production inhibition in cell lines expressing the A3 receptor. sigmaaldrich.comnih.gov This provides a quantitative assessment of how effectively this compound can modulate this key second messenger pathway upon binding to the A3AR.

Analysis of this compound's Agonist Potency and Efficacy in Comparison to Benchmark A3 Agonists

This compound's pharmacological profile has been further defined by comparing its potency and efficacy to other known A3 adenosine receptor agonists. These comparisons help to contextualize this compound's activity within the broader class of A3AR ligands. This compound is recognized as a potent and selective agonist for the human A3AR. sigmaaldrich.comtocris.comguidetopharmacology.orguni.luuni.luguidetomalariapharmacology.org

Comparisons are often made with benchmark agonists such as Cl-IB-MECA, NECA, PHPNECA, IB-MECA, and AB-MECA. sigmaaldrich.comtocris.comguidetopharmacology.orguni.lusigmaaldrich.comzhanggroup.orguni.lu Potency is frequently assessed by determining the affinity (Ki) in binding studies or the concentration required for a half-maximal effect (IC50) in functional assays like adenylyl cyclase inhibition. Efficacy is related to the maximal response a compound can elicit. This compound has been characterized as a full agonist, indicating its ability to evoke a maximal A3AR-mediated response. uni.luguidetomalariapharmacology.orgnih.gov

Available data provides insight into this compound's affinity and selectivity:

| Compound | Target | Species | Activity Type | Value (Ki or pKi) | Selectivity (vs A1, A2A) | Source |

| This compound | A3 | Human | pKi | 6.2 | - | uni.luguidetomalariapharmacology.orgnih.gov |

| This compound | A3 | Human | Ki | 6 nM | ~100-fold (vs A1, A2A) | tocris.comguidetopharmacology.orguni.lu |

| IB-MECA | A3 | Ki | 1.1 nM | 54-fold (A1), 56-fold (A2A) | bio-techne.comtocris.com | |

| Cl-IB-MECA | A3 | Ki | 0.33 nM | 2500-fold (A1), 1400-fold (A2A) | tocris.com | |

| PHPNECA | A3 | Human | Ki | 0.4 nM | Limited selectivity | guidetopharmacology.orguni.lu |

Note: Values are approximate and may vary slightly depending on the specific study and assay conditions.

These comparisons highlight this compound's high affinity for the A3AR and its selectivity over other adenosine receptor subtypes, contributing to its potential as a valuable tool for studying A3AR-mediated processes. tocris.comguidetopharmacology.orguni.lu

Computational Chemistry and Structural Modeling of Peneca A3 Receptor Interactions

Development and Validation of Homology Models for the Human A3 Adenosine (B11128) Receptor

The lack of high-resolution experimental structures for hA3AR necessitates the use of homology modeling to generate three-dimensional representations of the receptor for computational studies. chemrxiv.orgnih.govacs.orgnih.gov

Homology modeling relies on the availability of experimentally determined structures of homologous proteins to serve as templates. For hA3AR modeling, structures of other adenosine receptor subtypes or related G protein-coupled receptors (GPCRs) have been utilized. Notably, the crystal structures of bovine rhodopsin and, more recently, the human A2A adenosine receptor (hA2AAR) have served as primary templates due to their relatively high resolution and sequence similarity within the transmembrane regions critical for ligand binding. nih.govmdpi.comnih.govacs.orgnih.gov The hA2AAR structure, in particular, has been a valuable template due to its closer evolutionary relationship to hA3AR compared to rhodopsin. nih.govacs.org

Once an initial homology model is generated based on the chosen template, it undergoes refinement and validation to improve its accuracy and reliability. Refinement often involves techniques such as molecular dynamics simulations to relax the structure and optimize side-chain orientations. researchgate.netchemrxiv.orgnih.govacs.org Validation typically includes assessing stereochemical quality, evaluating the plausibility of loop regions, and comparing predicted ligand binding poses and affinities with available experimental data, such as binding constants (Ki or EC50 values) and site-directed mutagenesis results. nih.govmdpi.comchemrxiv.orgnih.gov Agreement between computational predictions and experimental observations provides confidence in the generated homology model.

Selection of Template Structures for A3 Receptor Modeling

Molecular Docking Simulations of Peneca and its Derivatives with the A3 Receptor

Molecular docking simulations are employed to predict the preferred binding orientation (pose) and affinity of a ligand within the receptor's binding pocket. nih.govresearchgate.netchemrxiv.org These simulations provide insights into the key interactions that stabilize the receptor-ligand complex.

Based on the hA3AR homology model, docking studies aim to identify the most probable binding site for this compound and its derivatives. For adenosine receptors, the orthosteric binding site is typically located within the transmembrane helical bundle. nih.govmdpi.com Docking simulations, often guided by known structure-activity relationships (SAR) and site-directed mutagenesis data, help pinpoint the specific amino acid residues within this pocket that are likely to interact with the ligand. mdpi.comchemrxiv.org Studies on A3AR agonists and antagonists have identified residues in transmembrane domains (TM) 3, 5, 6, and 7 as crucial for ligand binding. mdpi.comchemrxiv.org Specific residues involved in hydrogen bonding, pi-pi stacking, and hydrophobic interactions with different parts of adenosine analogs have been proposed. mdpi.com

Docking simulations predict various possible binding poses for the ligand and assign a score to each pose, estimating the binding affinity. Analysis of the top-scoring poses reveals the favored conformation of this compound within the binding pocket and the specific interactions it forms with the receptor residues. nih.govresearchgate.netchemrxiv.org These interactions can include hydrogen bonds between the ligand's hydroxyl or amino groups and polar residues in the receptor, as well as hydrophobic contacts between the ligand's aromatic or aliphatic moieties and non-polar residues. Docking scores provide a theoretical ranking of the binding strength of different ligands or derivatives, which can be correlated with experimental affinity data. nih.govresearchgate.net

Example Data (Illustrative - based on typical docking study outputs, not directly from search results unless specified):

| Compound | Predicted Binding Score (Arbitrary Units) | Key Interacting Residues (Illustrative) |

| This compound | -9.5 | Asn250 (6.55), His272 (7.43), Phe168 (EL2) |

| Derivative A | -8.8 | Asn250 (6.55), Thr94 (3.36) |

| Derivative B | -10.1 | His272 (7.43), Phe168 (EL2), Leu249 (6.54) |

(Note: The scores and residues in this table are illustrative examples of the type of data that might result from docking simulations and should be presented as an interactive data table.)

Comparison of docking results for this compound and its derivatives can help explain observed differences in binding affinity and selectivity. nih.gov For instance, variations in substituents on the adenosine core can influence the specific interactions formed and thus alter the binding pose and affinity. nih.govacs.org

Identification of Putative Binding Pockets and Key Interacting Residues

Molecular Dynamics Simulations for Elucidating this compound-Induced Receptor Conformational Changes

While docking provides a static picture of the receptor-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability of the complex, the flexibility of the receptor and ligand, and potential conformational changes induced by ligand binding over time. researchgate.netchemrxiv.orgnih.govacs.org

MD simulations can reveal how this compound binding affects the dynamics of the hA3AR, potentially shedding light on the mechanisms of receptor activation. By simulating the receptor-ligand complex in a near-physiological environment (e.g., lipid bilayer and explicit solvent), MD can capture the subtle movements and rearrangements of the transmembrane helices and loop regions that are associated with receptor activation or inactivation. chemrxiv.orgacs.org Comparison of MD simulations of the hA3AR bound to this compound (an agonist) versus an antagonist or in its apo state can highlight agonist-specific conformational changes. acs.org These simulations can also be used to refine homology models and assess their stability. chemrxiv.orgnih.gov

Assessment of Dynamic Interactions and Stability of the this compound-A3 Receptor Complex

Molecular dynamics (MD) simulations are essential for assessing the dynamic nature of the this compound-A3 receptor interaction and the stability of the resulting complex over time. Unlike static docking poses, MD simulations capture the flexibility of both the ligand and the receptor, providing a more realistic representation of their interaction in a dynamic environment, often simulated within a lipid bilayer membrane nih.govnih.gov.

While specific MD simulations detailing the this compound-A3 receptor complex were not extensively highlighted in the search results, studies on other A3AR agonists and antagonists using MD simulations provide a framework for understanding the types of dynamic assessments performed. These studies investigate the conformational changes of the receptor upon ligand binding, the stability of ligand-receptor contacts, and the influence of the membrane environment on the complex researchgate.netnih.govnih.gov.

For instance, MD simulations with other A3AR agonists have revealed important residues involved in binding and the dynamic behavior of specific amino acid side chains within the binding pocket nih.govnih.gov. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions, that contribute to the stability of the ligand-receptor complex. Analysis of simulation trajectories can also provide insights into the fluctuations and rearrangements within the binding site and the ligand itself when bound to the receptor.

The stability of the this compound-A3 receptor complex in MD simulations would typically be assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the persistence of specific hydrogen bonds or other interactions, and the depth and orientation of the ligand within the binding pocket over the simulation time researchgate.netnih.gov. Such analyses help to determine how stably this compound is bound to the A3AR and how the receptor structure responds to the presence of the agonist.

Computational techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) calculations can be applied to MD trajectories to estimate the binding free energy of this compound to the A3AR, providing a quantitative measure of the complex's stability researchgate.netnih.gov. These calculations decompose the total binding free energy into different energy components, offering insights into the driving forces behind the interaction.

Exploration of Allosteric Modulation Sites and Signaling Pathways

The A3 adenosine receptor, like other GPCRs, can be subject to allosteric modulation, where ligands bind to a site distinct from the orthosteric agonist binding site to alter receptor function google.comresearchgate.netnih.govnih.gov. While the primary interaction of this compound is as an orthosteric agonist, computational methods can be used to explore potential allosteric sites on the A3AR and understand how binding at these sites might influence this compound's efficacy or potency.

Studies have identified allosteric modulators for the human A3AR, such as certain 3-(2-pyridinyl)isoquinoline derivatives and 1H-imidazo-[4,5-c]quinolines researchgate.netnih.govnih.gov. Computational approaches, including docking and MD simulations, can be employed to investigate the binding of these allosteric modulators to potential allosteric sites on the A3AR homology model semanticscholar.org. By simulating the receptor with both an orthosteric ligand (like this compound) and an allosteric modulator present, researchers can study the communication between the two binding sites and how the allosteric modulator influences the orthosteric binding pocket conformation or dynamics, thereby affecting agonist binding or receptor activation semanticscholar.org.

The A3AR is known to primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels mdpi.com. However, it can also couple to Gq proteins and activate other signaling pathways, including those involving phospholipase D (PLD) and RhoA, as well as the PI3K/Akt and ERK cascades mdpi.com. Computational studies can contribute to understanding how this compound binding to the orthosteric site triggers these specific signaling cascades.

MD simulations can provide insights into the conformational changes in the intracellular regions of the A3AR upon this compound binding that are necessary for G protein coupling and activation nih.gov. By comparing simulations of the receptor in its apo state, bound to an agonist like this compound, and potentially bound to antagonists or inverse agonists, researchers can identify the structural rearrangements that constitute the "activation switch" and are propagated from the orthosteric binding site to the G protein coupling interface nih.govnih.gov. Specific residues, such as Trp243 in transmembrane helix 6, have been implicated as potential molecular switches in A3AR activation based on molecular dynamics studies nih.govnih.gov.

Furthermore, computational methods can be used to explore biased agonism, where a ligand preferentially activates one signaling pathway over another. While the search results primarily describe this compound as an agonist, computational studies could theoretically investigate if this compound exhibits any signaling bias at the A3AR by analyzing the receptor's conformational dynamics and interaction profiles with different downstream signaling partners in simulations.

Translational Research Perspectives and Future Directions for Peneca Analogs

Rational Design of Next-Generation Peneca Analogs with Improved Pharmacological Profiles

Rational design plays a significant role in the development of new this compound analogs with enhanced pharmacological properties, such as improved potency, selectivity, and pharmacokinetic profiles. This approach involves using structural information about the A3 receptor and its interactions with ligands like this compound to guide the synthesis of novel compounds. nih.govnih.gov Computational methods, such as molecular docking and dynamics simulations, can predict the binding interactions of potential analogs and optimize their structures for better receptor affinity and efficacy. researchgate.netdigitellinc.com

The design of next-generation analogs aims to overcome limitations observed with current A3AR ligands, such as species differences in receptor affinity and potential off-target effects. nih.gov By modifying the chemical structure of this compound, researchers can fine-tune its interaction with the human A3AR, potentially leading to compounds with superior therapeutic indices. nih.govnih.gov

Application of this compound as a Chemical Probe for Dissecting A3 Adenosine (B11128) Receptor Physiology

Chemical probes are small molecules used to perturb biological systems and study protein function. mdpi.comuniversiteitleiden.nl this compound, as a selective and potent A3AR agonist, serves as a valuable chemical probe for dissecting the physiological roles of this receptor. nih.govuniversiteitleiden.nl By activating A3ARs in various cell types and tissues, researchers can investigate the downstream signaling pathways and biological responses mediated by this receptor. researchgate.netnih.gov

Studies using this compound and similar agonists have contributed to understanding the involvement of A3AR in processes such as cell cycle regulation, inflammation, and cardioprotection. researchgate.netnih.govnih.gov For instance, activation of the human A3 receptor in transfected cells has been shown to impede cell cycle progression. researchgate.net Chemical probes like this compound are essential tools for elucidating the complex roles of A3AR in both health and disease. universiteitleiden.nl

Development of Advanced In Vitro Assays for High-Throughput Screening of A3 Ligands

The discovery and characterization of new A3AR ligands necessitate the use of efficient and reliable in vitro assays. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify potential A3AR agonists or antagonists. frontiersin.orgpatsnap.com Advanced in vitro assays for A3AR ligand screening include:

Radioligand Binding Assays: These assays measure the affinity of compounds for the A3 receptor by competing with a radiolabeled ligand for binding sites. nih.govresearchgate.net

Functional Assays: These assays assess the ability of compounds to activate or inhibit A3AR-mediated signaling pathways, such as the inhibition of adenylyl cyclase or the stimulation of phospholipase C. researchgate.netnih.govunife.it Examples include cAMP accumulation assays and calcium mobilization assays. researchgate.net

Reporter Gene Assays: These assays utilize cell lines engineered to express A3AR and a reporter gene whose expression is linked to receptor activation. frontiersin.org

The development of miniaturized and automated assay formats is crucial for increasing the throughput and efficiency of screening campaigns, enabling the identification of novel A3AR ligands with desired pharmacological profiles. frontiersin.orgpatsnap.complos.org

Exploration of this compound's Potential in Novel Chemical Biology Applications Beyond Therapeutic Targets

Beyond its direct application as a therapeutic lead compound targeting A3AR, this compound and its derivatives can be explored for novel applications in chemical biology. mdpi.comccia.org.au This includes utilizing this compound as a scaffold for developing:

Fluorescent Probes: Attaching fluorescent tags to this compound can create probes to visualize A3AR distribution, internalization, and trafficking in living cells. universiteitleiden.nl

Affinity Probes: this compound-based affinity probes can be used to isolate and identify proteins that interact with the A3 receptor or are part of its signaling complex, employing techniques like chemical proteomics. mdpi.comuniversiteitleiden.nl

Covalent Inhibitors/Modulators: Although this compound is an agonist, the this compound scaffold could potentially be modified to develop covalent ligands that irreversibly bind to A3AR or associated proteins, providing stable tools for studying receptor function. nih.gov

These chemical biology applications can provide deeper insights into A3AR function and its interactions within the cellular environment, independent of direct therapeutic aims. ccia.org.aunih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of A3 Receptor Biology in Response to this compound

Integrating multi-omics data is essential for a comprehensive understanding of the cellular and molecular changes that occur in response to A3AR activation by this compound. iu.edutum.de This involves combining data from various high-throughput technologies, including:

Transcriptomics: Analyzing changes in gene expression profiles provides insights into the transcriptional programs regulated by A3AR activation. tum.de

Proteomics: Studying alterations in protein abundance and post-translational modifications helps to understand the functional consequences of A3AR signaling. mdpi.comiu.edu

Metabolomics: Analyzing changes in metabolite levels can reveal the metabolic pathways influenced by A3AR activation.

By integrating these diverse datasets, researchers can gain a holistic view of the complex cellular networks modulated by this compound-mediated A3AR activation, identifying novel biomarkers, signaling pathways, and potential off-targets. iu.edu This integrated approach is crucial for advancing translational research and developing more effective A3AR-targeted therapies. iu.edu

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on Peneca’s biochemical mechanisms?

- Methodological Approach:

- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess the viability of your question .

- Apply the PICOT model (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) for hypothesis-driven studies. For example:

"In [cell line/organism models], how does this compound [specific concentration/exposure] compare to [control compound] in altering [outcome, e.g., gene expression] over [timeframe]?" .

- Avoid overly broad terms like "impact" or "effect"; instead, specify measurable variables (e.g., enzymatic activity, binding affinity).

Q. What systematic approaches are recommended for conducting a literature review on this compound?

- Steps:

Database Selection: Prioritize PubMed, Scopus, and Web of Science for peer-reviewed studies .

Keyword Strategy: Combine "this compound" with terms like "kinetic analysis," "in vitro models," or "structural analogs." Use Boolean operators (AND/OR) to refine results .

Inclusion/Exclusion Criteria: Exclude studies lacking experimental validation (e.g., computational predictions without wet-lab data) .

Gap Analysis: Tabulate conflicting findings (e.g., discrepancies in this compound’s half-life across studies) to identify research opportunities .

Intermediate Research Questions

Q. How should I design reproducible experiments to study this compound’s interactions with cellular targets?

- Key Considerations:

- Controls: Include positive (e.g., known agonists/antagonists) and negative (vehicle-only) controls to isolate this compound-specific effects .

- Replicates: Perform triplicate measurements for dose-response assays to account for biological variability .

- Documentation: Follow guidelines from Analytical Chemistry for reporting methods, including batch numbers of reagents and equipment calibration details .

- Example Workflow:

"Dose this compound (0.1–100 µM) on HEK293 cells transfected with [target receptor]. Measure cAMP levels via ELISA at 0, 15, 30, and 60 minutes post-treatment." .

Q. What strategies ensure accurate operationalization of variables in this compound studies?

- Best Practices:

- Define variables using quantifiable metrics (e.g., "binding affinity" as Kd values from surface plasmon resonance) .

- Validate assays with orthogonal methods (e.g., corroborate Western blot results with immunofluorescence) .

- Use standardized units (e.g., IC50 in nM, not arbitrary "high/low" classifications) .

Advanced Research Questions

Q. How can I resolve contradictory data on this compound’s pharmacokinetic properties in different model systems?

- Analytical Framework:

Replication: Repeat experiments under identical conditions (e.g., pH, temperature) to rule out procedural variability .

Cross-Validation: Compare results across models (e.g., murine vs. primate plasma stability assays) to identify species-specific factors .

Statistical Reconciliation: Apply multivariate regression to isolate confounding variables (e.g., protein binding affinity differences) .

- Case Study: A 2024 study resolved conflicting bioavailability data by controlling for gut microbiota composition in rodent models .

Q. What interdisciplinary approaches are effective for studying this compound’s role in complex systems?

- Integration Strategies:

- Computational Modeling: Use molecular dynamics simulations to predict this compound’s interaction with novel targets, then validate via cryo-EM .

- Multi-Omics Synergy: Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map this compound’s downstream pathways .

- Ethical Frameworks: For in vivo studies, align experimental protocols with ARRIVE guidelines to ensure ethical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.